
Propan-2-yl 4-iodobenzoate
Übersicht
Beschreibung
Propan-2-yl 4-iodobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gas-phase Thermolysis of Benzotriazole Derivatives : Research by Dib, Al-Awadi, Ibrahim, and El-Dusouqui (2004) in the "Journal of Physical Organic Chemistry" studied the gas-phase thermolysis of benzotriazole derivatives, including 1-(Benzotriazol-1-yl)propan-2-one. This study is significant for understanding the kinetics and mechanism of gas-phase pyrolysis of such compounds, which can be crucial in various chemical synthesis processes (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).
Preparation of Trifluoromethyl Transfer Agent : Eisenberger, Kieltsch, Koller, Stanek, and Togni (2012) in "Organic Syntheses" mention Methyl 2-iodobenzoate in their work, highlighting its role in the preparation of trifluoromethyl transfer agents. Such agents are crucial in the development of various pharmaceuticals and agrochemicals (Eisenberger et al., 2012).
Synthesis of Phthalamide Derivatives : Cheng-ron Ding (2015) in "Fine Chemicals" explored the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis is relevant in the context of developing cost-effective and high-yield industrial processes for the production of specialized chemical compounds (Cheng-ron, 2015).
Epoxidation in Polymer Chemistry : Chistyakov, Filatov, Yudaev, and Kireev (2019) in "Tetrahedron Letters" discuss the synthesis and characterization of hexakis-4-(2-(4-((β-Methallyl)oxy)phenyl)propan-2-yl)phenoxycyclotriphosphazene, which undergoes epoxidation. This research is relevant for advancements in polymer chemistry, particularly in creating materials with specific thermal and mechanical properties (Chistyakov, Filatov, Yudaev, & Kireev, 2019).
Iodocyclization in Organic Synthesis : Okitsu, Nakazawa, Taniguchi, and Wada (2008) in "Organic Letters" explored the iodocyclization of ethoxyethyl ethers to alkynes, which is a broadly applicable synthesis method for creating 3-iodobenzo[b]furans. This methodology is crucial in organic synthesis, especially for constructing complex molecular architectures (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).
Thermodynamic Study of Iodobenzoic Acids : Tan and Sabbah (1994) in "Thermochimica Acta" conducted a thermodynamic study of the isomers of iodobenzoic acid. Understanding the thermodynamic properties of such compounds is vital for their application in various chemical processes and pharmaceutical formulations (Tan & Sabbah, 1994).
Antioxidant Potential in Agriculture : Halka, Smoleń, and Ledwożyw-Smoleń (2020) in "Folia Horticulturae" investigated the antioxidant potential and iodine accumulation in tomato seedlings affected by the application of various iodobenzoates. This research is significant for understanding how certain chemical treatments can enhance the nutritional and stress tolerance aspects of agricultural crops (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Eigenschaften
IUPAC Name |
propan-2-yl 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVSQLXRDMMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553574 | |
| Record name | Propan-2-yl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111160-45-3 | |
| Record name | Propan-2-yl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
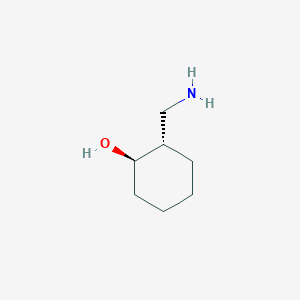
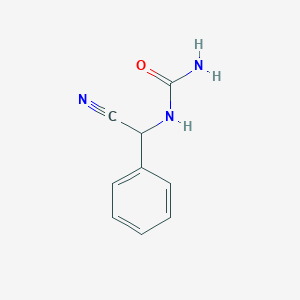
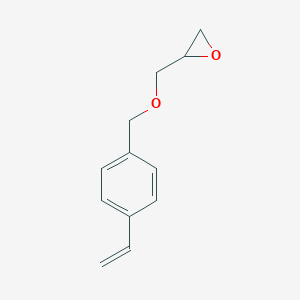



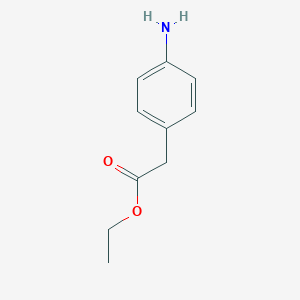
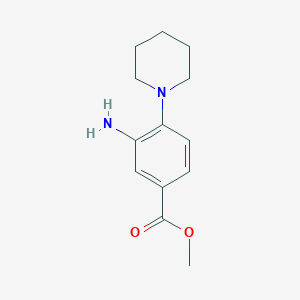
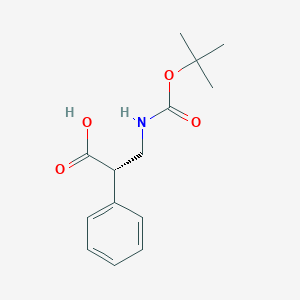
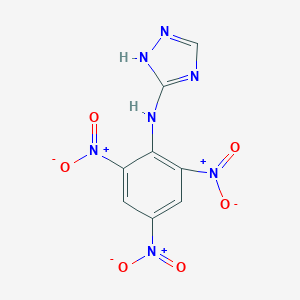
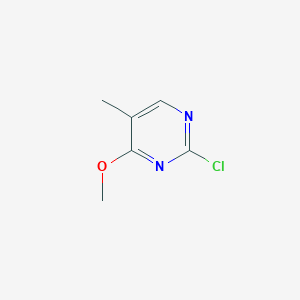
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
